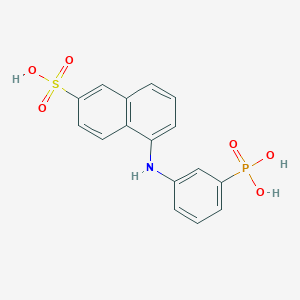
5-(3-Phosphonoanilino)naphthalene-2-sulfonic acid
Cat. No. B8506865
M. Wt: 379.3 g/mol
InChI Key: AGJXYNOXTMYUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04051175
Procedure details


Sodium bisulphite liquor (40% -- 23 parts), sodium hydroxide liquor (70° Tw -- 8.1 parts), salt (1.8 parts), 1-amino-6-sulphonaphtalene (11.2 parts) and 3-aminophenylphosphonic acid (10.4 parts) are heated in a sealed tube for 10 hours at 130° C. After cooling the tube is opened and hydrochloric acid (36% - 13.9 parts) is added until an acid reaction is obtained on Congo Red paper. The suspension is boiled under reflux for 1 hour until evolution of sulphur dioxide has essentially ceased. During this period samples are spotted on to Congo Red paper to confirm acid reaction. The suspension is cooled to room temperature and filtered. The filtrate is set stirring and sodium chloride (8 parts = 20% wt/vol) added. After stirring for 18 hours the suspension is filtered under vacuum and the cake pressed well to remove mothers liquor. The paste (8 parts) is dried in air at 50°-60° C to give 7 parts of 1-(3-phosphonophenylamino)-6-sulphonaphthalene.






[Compound]
Name
Congo Red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
S(=O)(O)[O-].[Na+].[OH-].[Na+].[NH2:8][C:9]1[C:18]2[C:13](=[CH:14][C:15]([S:19]([OH:22])(=[O:21])=[O:20])=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1.N[C:24]1[CH:25]=[C:26]([P:30](=[O:33])([OH:32])[OH:31])[CH:27]=[CH:28][CH:29]=1.Cl.S(=O)=O>>[P:30]([C:26]1[CH:25]=[C:24]([NH:8][C:9]2[C:18]3[C:13](=[CH:14][C:15]([S:19]([OH:22])(=[O:20])=[O:21])=[CH:16][CH:17]=3)[CH:12]=[CH:11][CH:10]=2)[CH:29]=[CH:28][CH:27]=1)([OH:33])([OH:32])=[O:31] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC2=CC(=CC=C12)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=CC1)P(O)(O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Step Four
[Compound]
|
Name
|
Congo Red
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is set stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained on Congo Red paper
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
sodium chloride (8 parts = 20% wt/vol) added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 18 hours the suspension
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove mothers liquor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The paste (8 parts) is dried in air at 50°-60° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)(O)(O)C=1C=C(C=CC1)NC1=CC=CC2=CC(=CC=C12)S(=O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
